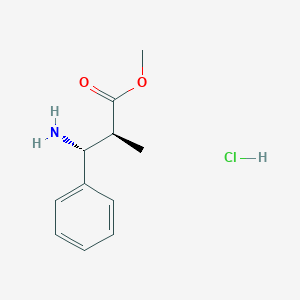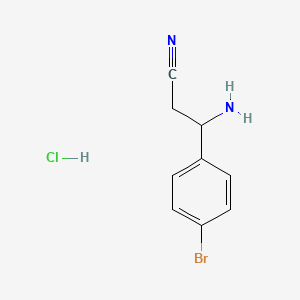
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is a chemical compound with the molecular formula C9H10BrClN2 It is a derivative of propanenitrile, featuring an amino group and a bromophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride typically involves the reaction of 4-bromobenzaldehyde with malononitrile in the presence of ammonium acetate and acetic acid. This reaction forms 3-(4-bromophenyl)-3-oxopropanenitrile, which is then reduced using hydrogen gas and a palladium catalyst to yield 3-Amino-3-(4-bromophenyl)propanenitrile. The final step involves the addition of hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium azide or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Primary amines.
Substitution: Azides, thiols, and other substituted derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride involves its interaction with specific molecular targets and pathways. The amino and bromophenyl groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This compound may also interfere with cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-Amino-3-(4-chlorophenyl)propanenitrile
- 3-Amino-3-(4-fluorophenyl)propanenitrile
- 3-Amino-3-(4-methylphenyl)propanenitrile
Uniqueness
3-Amino-3-(4-bromophenyl)propanenitrile hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly valuable in research and industrial applications.
Propiedades
Fórmula molecular |
C9H10BrClN2 |
|---|---|
Peso molecular |
261.54 g/mol |
Nombre IUPAC |
3-amino-3-(4-bromophenyl)propanenitrile;hydrochloride |
InChI |
InChI=1S/C9H9BrN2.ClH/c10-8-3-1-7(2-4-8)9(12)5-6-11;/h1-4,9H,5,12H2;1H |
Clave InChI |
XYPSMJYQHVEZBS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C(CC#N)N)Br.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


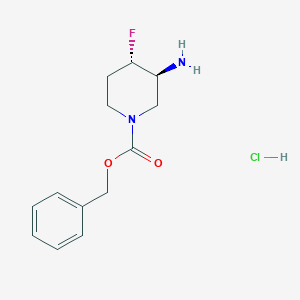
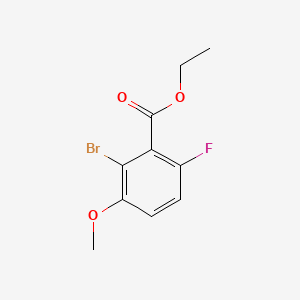
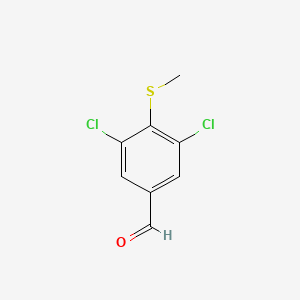
![Acetamide, N-[4-methoxy-2-[1-(phenylthio)butyl]phenyl]-](/img/structure/B14023527.png)
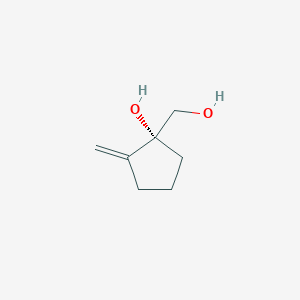
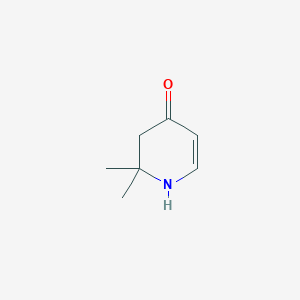
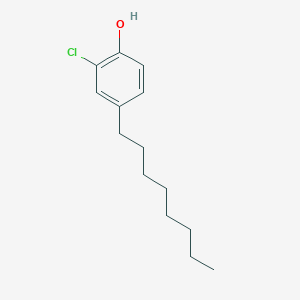
![acetic acid;N'-[N'-[4-(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidine-1-carboximidamide](/img/structure/B14023562.png)
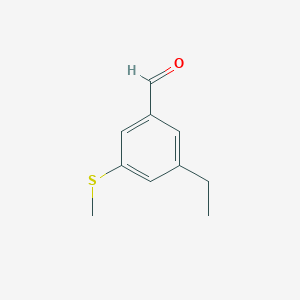
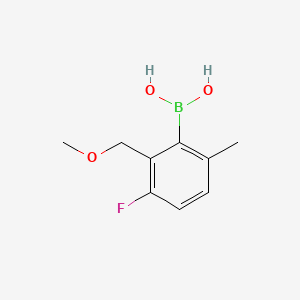

![(2S)-2-amino-3-[3-(2-aminoethyl)diazirin-3-yl]propanoic acid;hydrochloride](/img/structure/B14023582.png)
